N-[3-(acetylamino)phenyl]-4-[(2-ethylbutanoyl)amino]benzamide
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Overview
Description
N-[3-(acetylamino)phenyl]-4-[(2-ethylbutanoyl)amino]benzamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of both acetylamino and ethylbutanoyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-[(2-ethylbutanoyl)amino]benzamide typically involves the formation of amide bonds. One common method is the reaction of carboxylic acid derivatives with amines. For instance, the reaction of an acid chloride with an amine can yield the desired amide. This process often requires the use of a base to neutralize the hydrochloric acid byproduct .
Another method involves the hydrolysis of nitriles under mildly basic conditions using hydrogen peroxide. This method is particularly useful for preparing unsubstituted amides .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-[(2-ethylbutanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-4-[(2-ethylbutanoyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-[(2-ethylbutanoyl)amino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound shares a similar amide structure but has different substituents, leading to distinct chemical and biological properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another amide compound with different functional groups, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
N-[3-(acetylamino)phenyl]-4-[(2-ethylbutanoyl)amino]benzamide is unique due to its specific combination of acetylamino and ethylbutanoyl groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse chemical reactions and applications, making it an important subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C21H25N3O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-(2-ethylbutanoylamino)benzamide |
InChI |
InChI=1S/C21H25N3O3/c1-4-15(5-2)20(26)23-17-11-9-16(10-12-17)21(27)24-19-8-6-7-18(13-19)22-14(3)25/h6-13,15H,4-5H2,1-3H3,(H,22,25)(H,23,26)(H,24,27) |
InChI Key |
YHIZDVSXIQMQJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
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